N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multicomponent reactions, condensation reactions, and tandem reactions. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which provides good to excellent yields . Another approach is the chemodivergent synthesis from α-bromoketones and 2-aminopyridines, where the reaction conditions can be adjusted to form either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound often involve solvent- and catalyst-free synthesis techniques to enhance yield and reduce environmental impact. Microwave irradiation is a preferred method due to its efficiency and ability to produce high yields in a short amount of time .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit Rab11A prenylation, which is crucial for its antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia and functions by blocking γ-aminobutyric acid receptors.
Alpidem: Similar to zolpidem, used for its anxiolytic properties.
Uniqueness
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-23(13-15-12-21-19-6-4-5-9-24(15)19)20(25)18-10-14-7-8-16(26-2)11-17(14)22-18/h4-12,22H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEGFKQWCMEVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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